Superior Anti-Pseudomonal Potency: 32-Fold Greater Activity than Piperacillin Against Pseudomonas aeruginosa
Apalcillin demonstrates a significantly lower minimum inhibitory concentration required to inhibit 90% of strains (MIC90) against Pseudomonas aeruginosa compared to piperacillin [1]. In a large multi-center study of 6,797 bacterial isolates, apalcillin exhibited an MIC90 of 2.0 µg/mL, which is 32 times lower (i.e., 32-fold more potent) than the 64 µg/mL MIC90 recorded for piperacillin [1]. This differentiation is further corroborated by another study where apalcillin achieved a median MIC of 1.1 µg/mL against carbenicillin-susceptible P. aeruginosa isolates, outperforming piperacillin, azlocillin, and mezlocillin [2].
| Evidence Dimension | In vitro potency against Pseudomonas aeruginosa (MIC90) |
|---|---|
| Target Compound Data | MIC90 = 2.0 µg/mL |
| Comparator Or Baseline | Piperacillin (MIC90 = 64 µg/mL) |
| Quantified Difference | 32-fold lower MIC (32x more potent) |
| Conditions | Microdilution susceptibility testing of 6,797 clinical isolates from four medical centers |
Why This Matters
This 32-fold potency advantage enables effective inhibition of P. aeruginosa at substantially lower drug concentrations, which can be critical for overcoming resistance mechanisms and achieving therapeutic success in infections where drug penetration is limited.
- [1] Barry AL, Jones RN, Ayers LW, Gavan TL, Gerlach EH, Sommers HM. In vitro activity of apalcillin compared with those of piperacillin and carbenicillin against 6,797 bacterial isolates from four separate medical centers. Antimicrob Agents Chemother. 1984 May;25(5):669-71. View Source
- [2] Avril JL, Cayla AM, Guist'hau O, Moillo-Batt A. [Sensitivity of Pseudomonas aeruginosa to beta-lactam antibiotics and effects of beta-lactamases]. Pathol Biol (Paris). 1983 Jun;31(6):471-5. View Source
